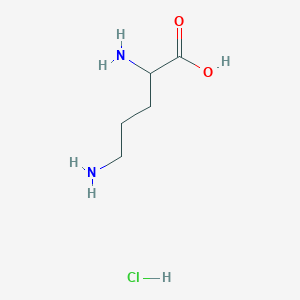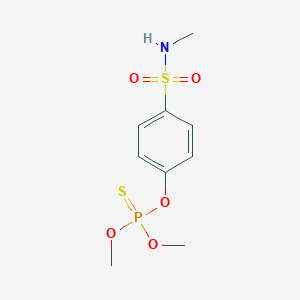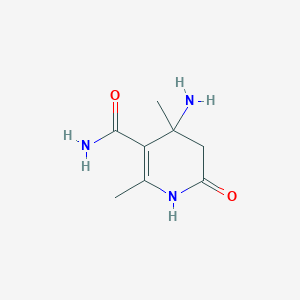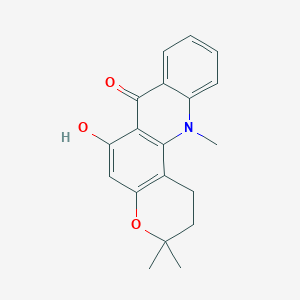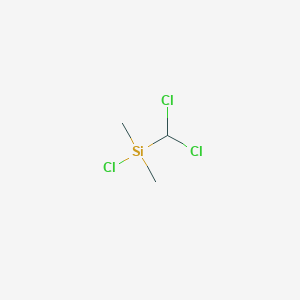![molecular formula C16H24N2O5 B094125 [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate CAS No. 1042-93-9](/img/structure/B94125.png)
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, also known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTA belongs to the family of diazabicyclo compounds, which are known for their unique properties and diverse applications.
Mechanism Of Action
The mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical And Physiological Effects
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune responses. [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate, including:
1. Development of more efficient synthesis methods for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its derivatives.
2. Investigation of the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential targets in cancer cells.
3. Development of new applications for [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in materials science and catalysis.
4. Evaluation of the toxicity and safety of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate in animal models.
5. Exploration of the potential of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate as a drug delivery system for targeted cancer therapy.
Conclusion:
In conclusion, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Further research is needed to fully understand the mechanism of action of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate and its potential applications in these fields.
Synthesis Methods
The synthesis of [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form a cyclized intermediate. This intermediate is then reacted with butyl acrylate to form the final product, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate.
Scientific Research Applications
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a building block for the synthesis of novel polymers and materials. In catalysis, [4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity.
properties
CAS RN |
1042-93-9 |
|---|---|
Product Name |
[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C16H24N2O5/c1-3-4-5-13-14(20)17-16(22)18(15(13)21)11-6-8-12(9-7-11)23-10(2)19/h11-13H,3-9H2,1-2H3,(H,17,20,22) |
InChI Key |
BPUYNCJCQVSSST-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Canonical SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
synonyms |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



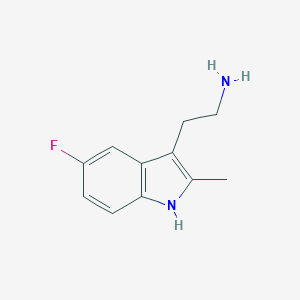
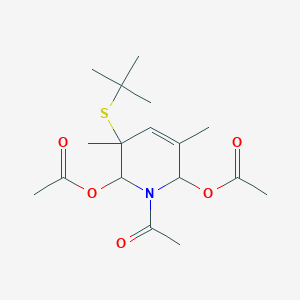
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
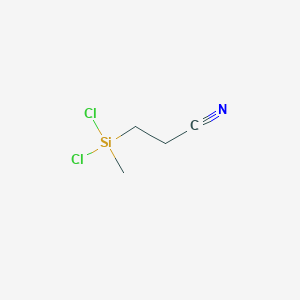
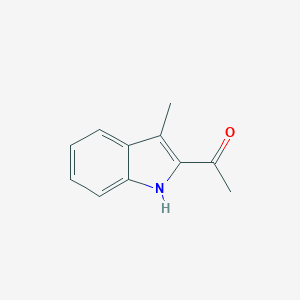
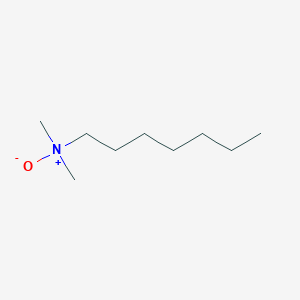
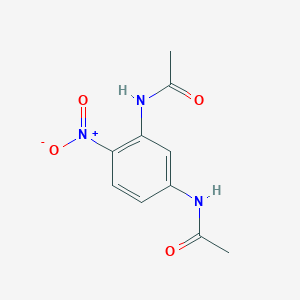
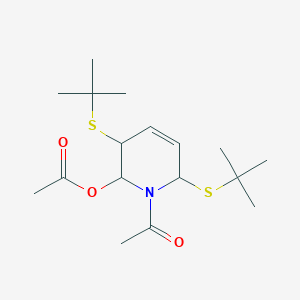
![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
